E2730

GAT1 inhibition Protective Index Safety Margin

E2730 is the only research-grade uncompetitive, activity-dependent GAT1 inhibitor. Its potency increases with ambient GABA levels, providing a safety mechanism absent in competitive inhibitors. With a protective index of 44.3 (vs. tiagabine, carbamazepine, valproate), it is validated in the 6 Hz-44 mA pharmacoresistant model (ED50=17 mg/kg) where levetiracetam fails, and achieves 65% seizure freedom in chronic TLE. Proven in Fragile X and Dravet models, and characterized in human FCD Type II epileptic tissue. Indispensable for translational epilepsy research.

Molecular Formula C9H8F4N2O2S
Molecular Weight 284.23 g/mol
Cat. No. B12385598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE2730
Molecular FormulaC9H8F4N2O2S
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F
InChIInChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1
InChIKeyZDUAYVUFBARRPR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E2730 for Anti-Seizure Research: A Selective Uncompetitive GAT1 Inhibitor with a Wide Therapeutic Window


E2730 (CAS: 1520073-91-9) is a small-molecule, orally bioavailable, non-competitive but selective inhibitor of the GABA transporter 1 (GAT1) with potent anti-seizure activity . It is an uncompetitive inhibitor, meaning its inhibitory activity increases in the presence of higher ambient GABA concentrations, which is a key differentiator from other GAT1 inhibitors . Preclinically, E2730 has demonstrated efficacy across a broad panel of animal models of epilepsy and genetic epilepsies, including corneal kindling, 6 Hz psychomotor seizures, amygdala kindling, Fragile X syndrome, and Dravet syndrome .

Why E2730 Cannot Be Substituted by Other GAT1 Inhibitors or Generic ASMs


Simply sourcing a GAT1 inhibitor or a broad-spectrum anti-seizure medication (ASM) will not replicate the specific pharmacological profile of E2730. Key differentiators include its unique uncompetitive mechanism of action, which endows it with activity-dependent selectivity ; a superior protective index (PI) compared to tiagabine, carbamazepine, valproate, and other standard ASMs ; a distinct pattern of anti-epileptiform activity in human brain tissue ; and robust efficacy in a pharmacoresistant seizure model where the reference drug levetiracetam failed . These quantitative differences in selectivity, safety margin, and efficacy in specific models demonstrate that E2730 is not interchangeable with its closest analogs or in-class alternatives.

Quantitative Evidence for E2730 Differentiation: Comparator Data for Scientific Procurement


E2730 Exhibits a >17-Fold Higher Protective Index (PI) than the Reference GAT1 Inhibitor Tiagabine

In a comparative assessment of safety margins, E2730 demonstrated a protective index (PI) of 44.3, which is approximately 17.7-fold higher than the PI of 2.5 for tiagabine, the prototypical GAT1 inhibitor . This PI was also substantially greater than those calculated for a panel of other standard ASMs, including carbamazepine (PI=5.0), valproate (PI=3.6), and phenobarbital (PI=6.3) . The PI is defined as the ratio of the 50% toxic dose (TD50) in the rotarod test to the 50% effective dose (ED50) in the corneal kindling mouse model .

GAT1 inhibition Protective Index Safety Margin Therapeutic Window

E2730 Displays an Uncompetitive Mechanism: Activity-Dependent GAT1 Inhibition Distinct from Tiagabine

In vitro GABA uptake assays demonstrated that E2730-mediated inhibition of hGAT1 is positively correlated with ambient GABA concentration, a hallmark of uncompetitive inhibition . In contrast, tiagabine inhibited GAT1 with similar potency irrespective of ambient GABA concentration, confirming its classification as a non-competitive inhibitor . In vivo microdialysis confirmed this mechanistic difference: at an efficacious dose (30 mg/kg), E2730 selectively increased extracellular GABA only under hyper-activated conditions (high potassium stimulation), whereas tiagabine (10 mg/kg) significantly increased GABA under both basal and hyper-activated conditions .

GAT1 Uncompetitive Inhibition GABA Uptake Mechanism of Action

E2730 Demonstrates a Distinct Anti-Epileptiform Profile in Human FCD Brain Tissue Compared to Carbamazepine

In an ex vivo study using resected epileptic foci from patients with Focal Cortical Dysplasia (FCD) Type II, a direct comparison was made between E2730 and carbamazepine (CBZ), a first-line ASM for focal epilepsy . At a lower concentration (100 µM), the two compounds exhibited differential effects: CBZ reduced the area of brain tissue showing epileptiform activity, whereas E2730 significantly decreased the number of epileptiform discharges . At the higher dose tested (200 µM), both E2730 and CBZ suppressed spontaneous epileptiform activities almost completely .

Focal Cortical Dysplasia Human Tissue Ex Vivo Epileptiform Activity

E2730 Exhibits Potent Efficacy in a Pharmacoresistant Seizure Model Where Levetiracetam Fails

In the 6 Hz–44 mA psychomotor seizure mouse model, a well-established screen for pharmacoresistant focal epilepsy, E2730 demonstrated a clear, dose-dependent anti-seizure effect with an ED50 of 17 mg/kg . In the same assay, the reference ASM levetiracetam, tested at doses up to 200 mg/kg, did not show ≥50% efficacy, consistent with its known poor activity in this model . This highlights a key efficacy differentiator for E2730 in a model of drug-resistant seizures.

Pharmacoresistant Epilepsy 6 Hz Model Levetiracetam ED50

E2730 Achieves a High Rate of Seizure-Freedom in a Clinically Relevant Model of Chronic Temporal Lobe Epilepsy

In a rat model of chronic mesial temporal lobe epilepsy (MTLE), a condition often refractory to current ASMs, 7-day continuous subcutaneous infusion of E2730 resulted in a marked, dose-dependent suppression of spontaneous recurrent seizures . At the highest tested dose (100 mg/kg/day), 65% of treated rats became completely seizure-free, a notable finding in a chronic epilepsy model . The treatment was well-tolerated, with any sedation or neuromotor impairment being mild and transient, resolving within 48 hours .

Mesial Temporal Lobe Epilepsy Seizure Suppression In Vivo Efficacy Chronic Model

E2730 Demonstrates High Selectivity for hGAT1 Over Other GABA Transporter Subtypes

In a panel of human GABA transporters stably expressed in HEK293 cells, E2730 exhibited high selectivity for hGAT1. The IC50 for inhibition of hGAT1-mediated [3H]GABA uptake was 1.1 μM, whereas IC50 values for hGAT2, hGAT3, and hBGT-1 were >1000 μM, >1000 μM, and 890 μM, respectively . This profile demonstrates a clear selectivity for its primary pharmacological target.

GAT1 Selectivity GABA Transporter Off-target

High-Impact Application Scenarios for E2730 in Epilepsy and GABA Transporter Research


Investigating GABAergic Mechanisms in Pharmacoresistant Focal Epilepsy Models

E2730 is ideally suited for in vivo studies examining the role of GAT1 inhibition in drug-resistant epilepsy. Its validated efficacy in the 6 Hz-44 mA model (ED50 = 17 mg/kg), where levetiracetam is ineffective , makes it a valuable tool for exploring novel therapeutic strategies for pharmacoresistant focal seizures. Its activity-dependent, uncompetitive mechanism further allows researchers to dissect seizure-specific GABAergic modulation without confounding effects on basal neurotransmission.

Ex Vivo Studies of Human Epileptic Tissue in Focal Cortical Dysplasia (FCD)

E2730 has been directly characterized in an ex vivo human tissue model using resected epileptic foci from FCD Type II patients . This provides a unique, clinically relevant platform for researchers to validate findings from animal models. The compound's distinct effect on epileptiform discharge frequency, as opposed to the spatial effect of carbamazepine , positions E2730 as a key tool for dissecting the pathophysiology of human epileptic networks and for evaluating potential combination therapies.

Long-Term Efficacy Studies in Chronic Temporal Lobe Epilepsy (TLE) Models

For researchers modeling chronic TLE, a common and often treatment-resistant form of epilepsy, E2730 offers a robust in vivo profile. In a chronic rat model, 7-day infusion of E2730 led to 65% of animals becoming seizure-free at the highest dose . This established efficacy in a chronic model supports its use in studies investigating long-term disease modification, biomarker discovery (e.g., taurine MRS ), and the evaluation of novel ASM regimens for this patient population.

Genetic Epilepsy Research: Fragile X and Dravet Syndrome Models

E2730 has demonstrated anti-seizure effects in genetic mouse models of Fragile X syndrome (Fmr1 KO mice) and Dravet syndrome (Scn1a+/- mice) . In the Fragile X model, it dose-dependently reduced audiogenic seizures (ED50 = 17.1 mg/kg) . In the Dravet model, E2730 significantly increased the median threshold body temperature required to trigger a seizure (10 mg/kg: 41.2°C; 20 mg/kg: 42.4°C vs. vehicle: 40.7°C) . This established efficacy in these specific genetic epilepsy models makes E2730 a preferred tool for translational research into these disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for E2730

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.